molecular formula C10H12N6O2 B2893179 1-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1219842-12-2

1-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2893179
CAS RN: 1219842-12-2
M. Wt: 248.246
InChI Key: WSJZZJFTJQEYNR-UHFFFAOYSA-N
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Description

1-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. This compound is also known as GSK-J4, and it belongs to the class of inhibitors of the histone demethylase JMJD3.

Scientific Research Applications

Synthesis and Chemical Properties

Triazole derivatives are versatile compounds synthesized for a variety of applications, including their potential in medicinal chemistry and material science. A study by Kumar and Mashelkar (2007) details the synthesis of novel 1,2,4-triazoles containing 2H-pyrano[2,3-b]pyridine moiety, showcasing the chemical versatility and synthetic accessibility of triazole derivatives Ν. V. Kumar, U. Mashelkar, 2007. This indicates the potential for synthesizing a wide range of triazole-based compounds with diverse biological and chemical properties.

Biological Activities

Triazole compounds have been studied extensively for their biological activities. For instance, Başoğlu et al. (2013) investigated the biological activities of hybrid molecules containing triazole rings, revealing significant antimicrobial activity against various microorganisms Serap Başoğlu, Serdar Ulker, S. Alpay‐Karaoglu, N. Demirbas, 2013. This demonstrates the potential of triazole derivatives in developing new antimicrobial agents.

Antitumor Activities

The antitumor potential of triazole derivatives has also been explored. Stevens et al. (1984) synthesized imidazotetrazine derivatives, including a triazole component, showing curative activity against L-1210 and P388 leukemia, indicating the role of triazole compounds as prodrug modifications in cancer therapy M. Stevens, J. Hickman, R. Stone, N. Gibson, G. Baig, E. Lunt, C. G. Newton, 1984.

properties

IUPAC Name

1-methyl-N-[2-(6-oxopyridazin-1-yl)ethyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N6O2/c1-15-7-8(13-14-15)10(18)11-5-6-16-9(17)3-2-4-12-16/h2-4,7H,5-6H2,1H3,(H,11,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSJZZJFTJQEYNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NCCN2C(=O)C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide

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